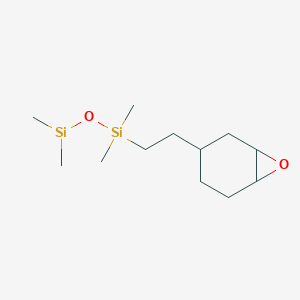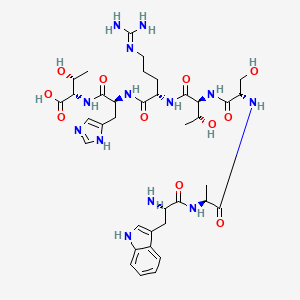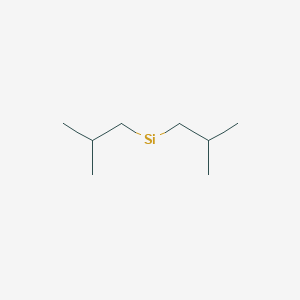![molecular formula C8H16O3Si B14284716 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate CAS No. 119171-41-4](/img/structure/B14284716.png)
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound that features a hydroxy(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate (acrylate) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilanol with acrylic acid or its derivatives under suitable conditions. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
3-chloropropyl dimethylsilanol+acrylic acid→3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or chromatography is essential to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acrylate group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[Oxodimethylsilyl]propyl prop-2-enoate.
Reduction: Formation of 3-[Hydroxy(dimethyl)silyl]propyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Acts as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate involves its ability to form stable covalent bonds with various substrates. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the acrylate group can undergo polymerization reactions. These properties make it a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Hydroxy(dimethyl)silyl]propyl methacrylate
- 3-[Hydroxy(dimethyl)silyl]propyl acrylate
- 3-[Hydroxy(dimethyl)silyl]propyl but-2-enoate
Uniqueness
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is unique due to its specific combination of a hydroxy(dimethyl)silyl group and a prop-2-enoate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
119171-41-4 |
|---|---|
Molekularformel |
C8H16O3Si |
Molekulargewicht |
188.30 g/mol |
IUPAC-Name |
3-[hydroxy(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H16O3Si/c1-4-8(9)11-6-5-7-12(2,3)10/h4,10H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
MTPUQNANTIHVJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCOC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)

![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)



![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
